molecular formula C17H18O2 B11703524 (4-Isobutoxyphenyl)(phenyl)methanone

(4-Isobutoxyphenyl)(phenyl)methanone

Cat. No.: B11703524
M. Wt: 254.32 g/mol
InChI Key: SRSBBBYHBUDRNR-UHFFFAOYSA-N
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Description

(4-Isobutoxyphenyl)(phenyl)methanone is a diarylketone characterized by a benzophenone core substituted with an isobutoxy group (-OCH₂CH(CH₃)₂) at the para position of one phenyl ring. The isobutoxy group likely enhances solubility and modulates electronic properties compared to simpler substituents like methyl or methoxy groups.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

[4-(2-methylpropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C17H18O2/c1-13(2)12-19-16-10-8-15(9-11-16)17(18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3

InChI Key

SRSBBBYHBUDRNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropoxy)phenylmethanone typically involves the reaction of 4-hydroxybenzophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(2-methylpropoxy)phenylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropoxy)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methylpropoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.

Medicine

In medicine, derivatives of 4-(2-methylpropoxy)phenylmethanone are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, 4-(2-methylpropoxy)phenylmethanone is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structural features make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-methylpropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Structural and Electronic Features

Key Substituent Effects:
  • Isobutoxy vs. Methoxy/Methyl Groups: The bulky isobutoxy group introduces steric hindrance and electron-donating effects, contrasting with smaller substituents like methoxy () or methyl (). For example, (4-methylphenyl)(phenyl)methanone (CAS 134-84-9) has a planar structure with a molecular weight of 196.24 g/mol, while bulkier substituents increase torsional angles between aromatic rings (e.g., dihedral angles of 61.97°–86.47° in naphthalene-based methanones; ).
  • Electron-Withdrawing Groups: Derivatives like (4-nitrophenyl)(phenyl)methanone exhibit stronger electron-withdrawing effects, enhancing reactivity in pharmacological contexts ().
Data Table 1: Structural Comparison
Compound Name Substituents Molecular Weight (g/mol) Dihedral Angle (°) Reference
(4-Isobutoxyphenyl)(phenyl)methanone Isobutoxy, phenyl ~242.3 (estimated) N/A -
(4-Methylphenyl)(phenyl)methanone Methyl, phenyl 196.24 ~0 (planar)
(4-Methoxyphenyl)(phenyl)methanone Methoxy, phenyl 212.25 N/A
4-Nitrophenylmethanone Nitro, phenyl 227.21 N/A

Physical and Thermodynamic Properties

  • Melting Points: Methanones with smaller substituents (e.g., methyl) exhibit higher melting points (e.g., 134-84-9: MP ~80°C; ), while bulkier groups reduce crystallinity.
  • Thermodynamic Data: For (4-methylphenyl)(phenyl)methanone, ΔfH°solid = -65.1 kJ/mol, and ΔcH°solid = -6,540 kJ/mol ().
Data Table 2: Physical Properties
Compound Name Melting Point (°C) ΔfH°solid (kJ/mol) Log P (Octanol-Water)
(4-Methylphenyl)(phenyl)methanone ~80 -65.1 3.2 (estimated)
(4-Methoxyphenyl)(phenyl)methanone 92–94 N/A 2.8
4-Nitrophenylmethanone 142–144 N/A 1.5

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